Enantiomer-Specific PPARγ Ligand Binding: 13(S)-HODE vs. 13(R)-HODE
In a direct comparative study using nondifferentiated Caco-2 colorectal cancer cells, 13(S)-HODE was demonstrated to be a ligand for peroxisome proliferator-activated receptor γ (PPARγ), whereas its enantiomer, 13(R)-HODE, showed no such activity [1]. The apoptotic effect induced by 13(S)-HODE was significantly reduced in the presence of a specific PPARγ antagonist, confirming the functional relevance of this receptor interaction [1].
| Evidence Dimension | PPARγ Ligand Activity |
|---|---|
| Target Compound Data | Confirmed ligand; apoptosis induction blocked by PPARγ antagonist |
| Comparator Or Baseline | 13(R)-HODE (enantiomer) - Not a PPARγ ligand |
| Quantified Difference | Qualitative difference: activity vs. no activity |
| Conditions | Nondifferentiated Caco-2 colorectal cancer cell line |
Why This Matters
This demonstrates absolute enantiomeric selectivity for a key nuclear receptor target, meaning only (S)-Coriolic acid will activate PPARγ-dependent pathways in experimental systems.
- [1] Cabral M, Martín-Venegas R, Moreno JJ. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line. Am J Physiol Gastrointest Liver Physiol. 2014;307(6):G664-71. View Source
